

(R)-HH2853 in Hematological Malignancies Research: A Technical Guide

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Compound of Interest

Compound Name: (R)-HH2853
CAS No.: 2202678-06-4
Cat. No.: B12424017

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Executive Summary

(R)-HH2853 is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a key driver in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphomas and T-cell lymphomas. By dually inhibiting EZH1 and EZH2, **(R)-HH2853** aims to overcome the potential for compensatory activity of EZH1 when only EZH2 is inhibited, leading to a more profound and sustained suppression of H3K27 trimethylation (H3K27me₃), a critical epigenetic modification that silences tumor suppressor genes. Preclinical and clinical studies have demonstrated the potential of **(R)-HH2853** as a promising therapeutic agent in this setting, exhibiting anti-tumor activity and a manageable safety profile. This guide provides an in-depth overview of the current research on **(R)-HH2853**, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

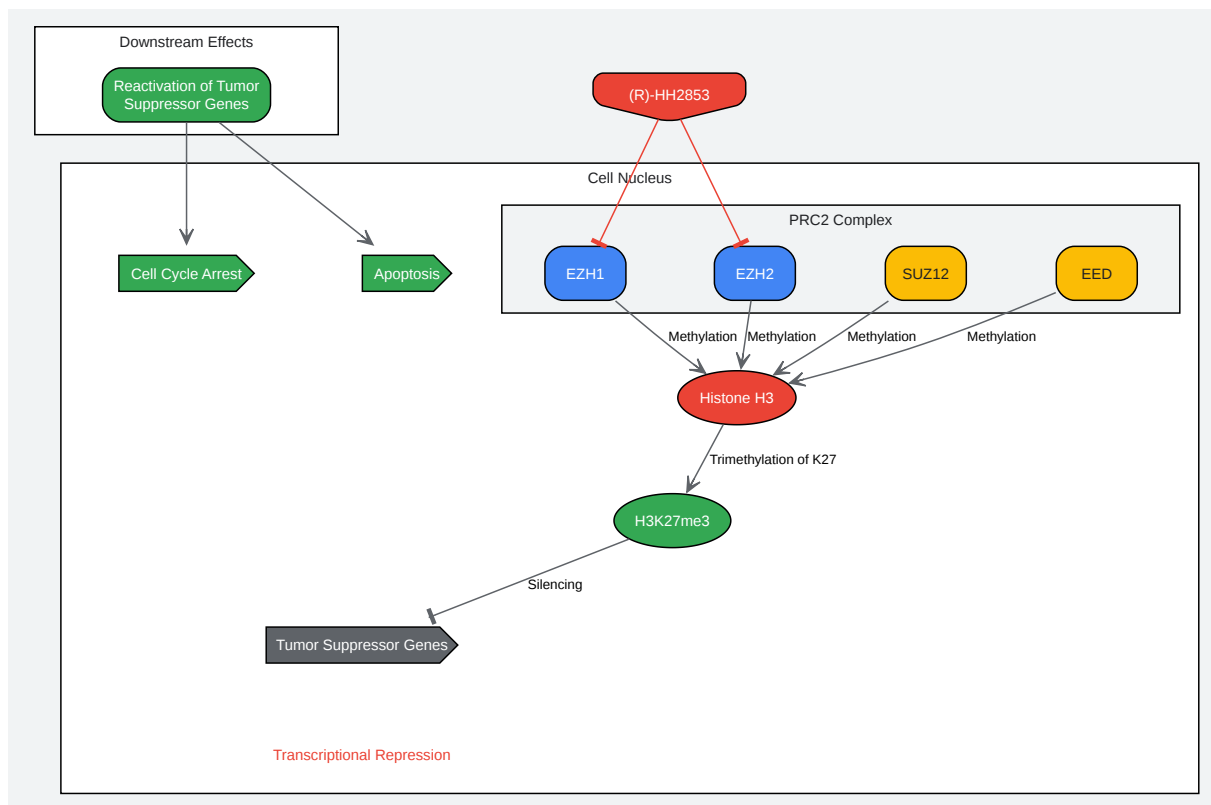
Mechanism of Action: Dual Inhibition of EZH1 and EZH2

(R)-HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] These enzymes are the core catalytic components of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes.[2] In many hematological malignancies, the overexpression or mutation of EZH2 leads to aberrant silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

By inhibiting both EZH1 and EZH2, **(R)-HH2853** leads to a global decrease in H3K27me3 levels.[4] This reduction in histone methylation alters gene expression patterns, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1] The dual inhibitory action is hypothesized to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[5]

Signaling Pathway

The following diagram illustrates the role of EZH1/2 in the PRC2 complex and the mechanism of action of **(R)-HH2853**.



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Caption: Mechanism of action of **(R)-HH2853**.

Quantitative Data

Preclinical Data

(R)-HH2853 has demonstrated potent enzymatic inhibition and superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor, tazemetostat.[6]

Table 1: In Vitro Enzymatic Inhibition of **(R)-HH2853**

Target	IC50 (nM)
Wild-type EZH2	2.21 - 5.36
Mutant EZH2	2.21 - 5.36
EZH1	9.26

Data sourced from an abstract and may represent a range from multiple assays.[6]

Preclinical studies have shown that **(R)-HH2853** potently inhibits the viability of multiple cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[6] In various tumor xenograft models, **(R)-HH2853** exhibited superior anti-tumor efficacy compared to tazemetostat at comparable dose levels.[6]

Clinical Data

This first-in-human study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of **(R)-HH2853**.[7]

Table 2: Preliminary Efficacy in Follicular Lymphoma (FL) from Phase I Study

Response	Number of Patients
Complete Response (CR)	1
Partial Response (PR)	2

Data as of October 19, 2022.[7]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/II Study

Adverse Event	Any Grade (%)	Grade \geq 3 (%)
Diarrhea	45.6	5.3
Blood Bilirubin Increased	35.1	N/A
White Blood Cell Count Decreased	26.3	5.3
Platelet Count Decreased	26.3	7.0
Rash	24.6	N/A
Anemia	22.8	8.8

Data as of October 19, 2022, from a cohort of 57 patients.[7]

This study assessed the safety and efficacy of **(R)-HH2853** in patients with relapsed or refractory PTCL.[2]

Table 4: Efficacy of **(R)-HH2853** in r/r PTCL (Phase Ib)

Efficacy Endpoint	Value
Overall Response Rate (ORR)	67.6%
Complete Remission (CR)	29.4%
Partial Remission (PR)	38.2%
Median Duration of Response	14.8 months

Data from a cohort of 34 patients.[2]

Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ib PTCL Study

Adverse Event	Any Grade (%)	Grade \geq 3 (%)
Anemia	67.6	11.8
Thrombocytopenia	52.9	20.6
Leukopenia	44.1	17.6
Diarrhea	38.2	N/A

Data from a cohort of 34 patients.[2]

Pharmacokinetics and Pharmacodynamics

In the Phase Ib study in r/r PTCL, **(R)-HH2853** was rapidly absorbed after oral administration, with a median time to peak plasma concentration (T_{max}) of 2.0 hours.[2] Pharmacodynamic data from the Phase I/II study showed a significant, dose-dependent inhibition of H3K27me3 in granulocytes and monocytes, with maximal inhibition exceeding 90% at doses of 400-800 mg. [7]

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)

This protocol describes a general method for assessing the effect of **(R)-HH2853** on the viability of hematological malignancy cell lines.

- Cell Culture: Culture hematological malignancy cell lines (e.g., DLBCL, PTCL cell lines) in appropriate media and conditions.
- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
- Compound Treatment: Treat cells with serial dilutions of **(R)-HH2853** or a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).

- **Viability Assessment:** Add a viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **(R)-HH2853** in a mouse xenograft model of lymphoma.

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
- **Tumor Cell Implantation:** Subcutaneously implant a suspension of a human lymphoma cell line into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by caliper measurements and calculate tumor volume.
- **Treatment Initiation:** When tumors reach a specified size, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **(R)-HH2853** orally at various dose levels and schedules. The control group receives a vehicle.
- **Efficacy Endpoints:** Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- **Tissue Collection:** At the end of the study, collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).

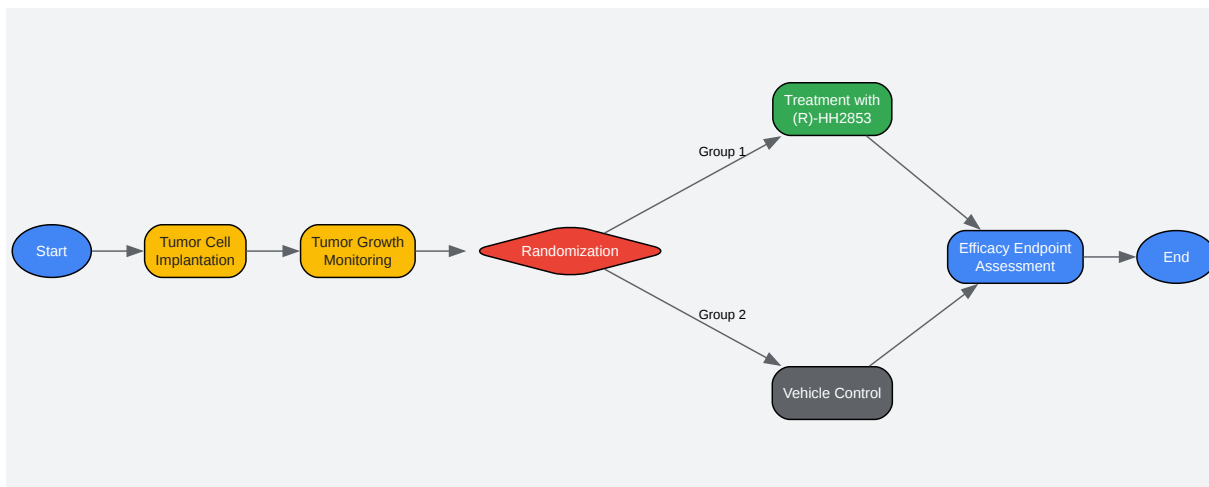
H3K27me3 Pharmacodynamic Assay (Western Blot Protocol)

This protocol describes the measurement of H3K27me3 levels in cells or tissues following treatment with **(R)-HH2853**.

- **Sample Preparation:** Extract histones from treated and untreated cells or tumor tissues.
- **Protein Quantification:** Determine the protein concentration of the histone extracts.
- **SDS-PAGE:** Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal.

Visualizations

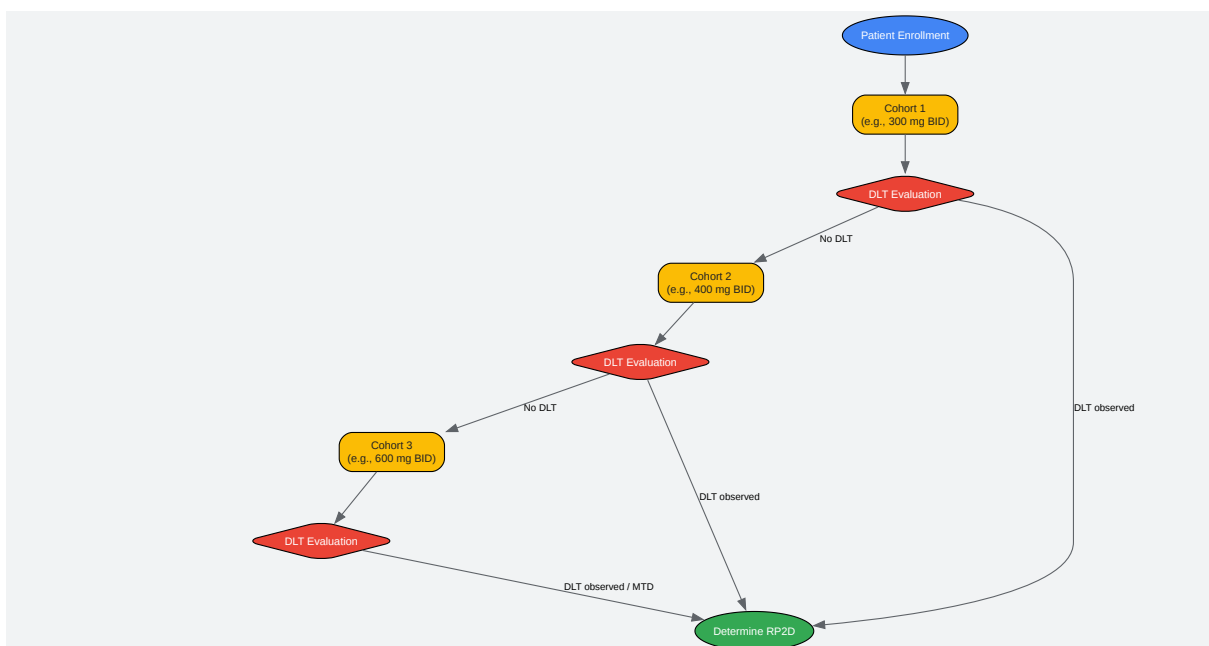
Experimental Workflow: In Vivo Xenograft Study



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Caption: Workflow for an in vivo xenograft study.

Logical Relationship: Clinical Trial Dose Escalation



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Caption: 3+3 Dose escalation design in a clinical trial.

Conclusion

(R)-HH2853 is a promising dual EZH1/2 inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its mechanism of action, targeting a key epigenetic pathway, provides a strong rationale for its development. The available clinical data show encouraging efficacy and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, and to identify patient populations most likely to benefit from this targeted therapy.

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